molecular formula C14H15BrN2O B12847781 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide CAS No. 1414959-13-9

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide

Cat. No.: B12847781
CAS No.: 1414959-13-9
M. Wt: 307.19 g/mol
InChI Key: ZWJOJOHVUPFYRM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is a complex organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Cyclization: The cyclohepta[b]indole structure is formed through intramolecular cyclization reactions, often facilitated by strong acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the bromine-substituted position.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylic acid amide, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The bromine atom and the indole core can facilitate binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoindole: Lacks the hexahydro-cyclohepta ring, making it less complex.

    5,6,7,8-Tetrahydroindole: Similar but lacks the bromine atom and the full hexahydro-cyclohepta structure.

    Indole-6-carboxylic acid amide: Similar but lacks the bromine atom and the hexahydro-cyclohepta ring.

Uniqueness

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is unique due to its combination of a bromine atom, a hexahydro-cyclohepta ring, and an indole core. This unique structure provides distinct chemical properties and potential biological activities not found in simpler indole derivatives.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic organic chemistry to medicinal research.

Properties

CAS No.

1414959-13-9

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

InChI

InChI=1S/C14H15BrN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)

InChI Key

ZWJOJOHVUPFYRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Br

Origin of Product

United States

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